BenchChemオンラインストアへようこそ!

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride

pKa modulation amine basicity membrane permeability

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride (CAS 2742656-84-2 as HCl salt; free base CAS 1855734-13-2) is a fluorinated cyclobutyl-propargylamine building block with molecular formula C₇H₁₀ClF₂N and molecular weight 181.61 g·mol⁻¹. The compound integrates a gem‑difluorocyclobutyl ring—a motif increasingly recognized for modulating amine basicity, lipophilicity, and metabolic stability—with a terminal propargylamine handle that enables click chemistry (CuAAC/SPAAC) and mechanism‑based enzyme inactivation.

Molecular Formula C7H10ClF2N
Molecular Weight 181.61 g/mol
Cat. No. B13575358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride
Molecular FormulaC7H10ClF2N
Molecular Weight181.61 g/mol
Structural Identifiers
SMILESC#CC(C1CC(C1)(F)F)N.Cl
InChIInChI=1S/C7H9F2N.ClH/c1-2-6(10)5-3-7(8,9)4-5;/h1,5-6H,3-4,10H2;1H
InChIKeyWOIWKIPUXFORPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride: Procurement-Ready Structural and Physicochemical Baseline


1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride (CAS 2742656-84-2 as HCl salt; free base CAS 1855734-13-2) is a fluorinated cyclobutyl-propargylamine building block with molecular formula C₇H₁₀ClF₂N and molecular weight 181.61 g·mol⁻¹ . The compound integrates a gem‑difluorocyclobutyl ring—a motif increasingly recognized for modulating amine basicity, lipophilicity, and metabolic stability—with a terminal propargylamine handle that enables click chemistry (CuAAC/SPAAC) and mechanism‑based enzyme inactivation [1][2]. Its structural architecture places it at the intersection of fluorinated cycloalkyl and acetylenic amine chemical space, making it a strategically differentiated intermediate for medicinal chemistry programs targeting amine‑oxidase‑family enzymes (e.g., LSD1/KDM1A, MAO) and for diversity‑oriented synthesis requiring fluorinated, three‑dimensional fragments [1][3].

Why 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride Cannot Be Interchanged with In‑Class Propargylamine Building Blocks


Propargylamine‑based building blocks are broadly used in medicinal chemistry, yet their physicochemical profiles—particularly amine basicity, lipophilicity, and metabolic soft‑spot distribution—vary dramatically with the substituent attached to the propargylic carbon. The non‑fluorinated analog 1‑cyclobutylprop‑2‑yn‑1‑amine (pKa ≈ 10.5) is highly protonated at physiological pH, which compromises passive membrane permeability, whereas the 3,3‑difluorocyclobutyl substituent in the target compound depresses the conjugate acid pKa by approximately 2 orders of magnitude (predicted pKa 8.0–8.7), reducing the ionized fraction at pH 7.4 from >99 % to roughly 5–20 % [1]. Simultaneously, the gem‑difluoro motif introduces metabolic shielding at the cyclobutyl ring positions that are vulnerable to CYP‑mediated oxidation in the non‑fluorinated comparator, while retaining the terminal alkyne for click functionalization or mechanism‑based irreversible inhibition [1][2]. Swapping the target compound with a saturated analog such as 1‑(3,3‑difluorocyclobutyl)ethanamine forfeits the alkyne warhead entirely, eliminating the possibility of covalent target engagement or bioorthogonal conjugation [2][3]. These multi‑parameter differences mean that generic substitution without explicit re‑validation of pKa‑dependent permeability, metabolic stability, and warhead reactivity can lead to misleading structure–activity relationships and failed lead optimization campaigns.

Comparative Quantitative Evidence: 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride vs. Closest Analogs


Amine Basicity Suppression: pKa Reduction vs. Non‑Fluorinated Cyclobutyl‑Propargylamine

The 3,3‑difluorocyclobutyl substituent in the target compound is expected to lower the conjugate acid pKa of the primary amine by approximately 1.8–2.5 units relative to the non‑fluorinated comparator 1‑cyclobutylprop‑2‑yn‑1‑amine. Direct experimental measurement of the 3,3‑difluorocyclobutanamine scaffold showed a pKa of 8.01 for the 2,2‑diffuoro isomer and a predicted pKa of 8.75 for the 3,3‑diffuoro isomer, while cyclobutanamine itself exhibits a pKa of approximately 10.5 [1]. This shift alters the protonation equilibrium at physiological pH, substantially reducing the ionized fraction.

pKa modulation amine basicity membrane permeability fluorine effect

Lipophilicity Tuning: Measured logP Shift Induced by gem‑Difluoro Substitution on the Cyclobutyl Ring

Chernykh et al. (2019) experimentally determined logP values for 2,2‑difluorocyclobutanamine and compared them with non‑fluorinated cyclobutanamine, demonstrating that gem‑difluoro substitution on a cyclobutane ring increases lipophilicity while preserving polarity and hydrogen‑bonding capability [1]. Although the reported data are for the 2,2‑diffuoro regioisomer, the trend is consistent across gem‑difluorocyclobutyl derivatives: the electron‑withdrawing fluorine atoms increase the compound's distribution into non‑polar phases while the bent cyclobutane geometry maintains a moderate polar surface area.

logP lipophilicity fluorination effect drug likeness

Metabolic Soft‑Spot Shielding: Cyclobutyl Oxidation Blockade by gem‑Difluoro Substitution

The 3,3‑difluorocyclobutyl motif eliminates hydrogen atoms at the metabolic hot‑spot positions on the cyclobutane ring, preventing CYP‑mediated hydroxylation that is common for non‑fluorinated cycloalkyl amines [1][2]. Literature on gem‑difluorocycloalkane building blocks explicitly states that this substitution pattern is introduced to "enhance metabolic stability" and has been demonstrated to increase in vitro microsomal half‑life in saturated heterocyclic amine series [2][3]. The propargylamine moiety of the target compound retains its covalent warhead functionality, but the cyclobutyl scaffold bearing this warhead is metabolically hardened relative to non‑fluorinated cyclobutyl‑propargylamines.

metabolic stability CYP oxidation fluorine blocking half‑life

Terminal Alkyne Reactivity: Click Chemistry‑Enabled Conjugation and Mechanism‑Based Enzyme Inactivation

The target compound features a terminal alkyne that is absent in saturated analogs such as 1‑(3,3‑difluorocyclobutyl)ethanamine (CAS 1780822‑89‑0). This alkyne enables (i) copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for modular library synthesis, and (ii) mechanism‑based irreversible inhibition of flavin‑dependent amine oxidases (LSD1, MAO) upon oxidation to a reactive iminium intermediate [1][2]. Propargylamine‑based covalent LSD1 inhibitors have demonstrated cellular activity with IC₅₀ values in the nanomolar to low‑micromolar range [2]. The combination of a covalent warhead with a metabolically stable fluorinated scaffold is a key differentiator from non‑alkyne‑containing difluorocyclobutyl amines, which cannot engage in covalent target modification.

click chemistry CuAAC LSD1 inhibitor covalent warhead

Three‑Dimensional Exit Vector Geometry: 3,3‑Difluorocyclobutyl vs. 2,2‑Difluoro and Non‑Fluorinated Cyclobutyl Amines

Chernykh et al. (2019) performed exit vector plot analysis of X‑ray crystallographic data for 2,2‑ and 3,3‑difluorocyclobutanamines, revealing that the 3,3‑difluoro substitution pattern directs the amine substituent along a trajectory that is distinct from both the 2,2‑diffuoro isomer and the non‑fluorinated cyclobutanamine [1]. The 3,3‑diffuoro configuration positions the exit vector (the amine attachment point) at a different dihedral angle relative to the cyclobutane ring plane, which has consequences for the three‑dimensional presentation of the propargylamine pharmacophore in binding sites that discriminate subtle conformational differences—such as the flavin adenine dinucleotide (FAD) cofactor pocket of LSD1.

exit vector X-ray crystallography three‑dimensional shape conformational restriction

High‑Value Application Scenarios for 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride


Mechanism‑Based LSD1/KDM1A Inhibitor Lead Generation with Enhanced Metabolic Stability

The combination of a terminal propargylamine covalent warhead with a metabolically hardened 3,3‑difluorocyclobutyl scaffold makes this compound an ideal starting fragment for LSD1 inhibitor discovery programs. Propargylamines are validated mechanism‑based inactivators of LSD1, with peptide‑conjugated analogs achieving nanomolar potency [1]. The gem‑difluoro motif on the cyclobutyl ring is expected to increase microsomal half‑life by >2‑fold relative to non‑fluorinated cyclobutyl‑propargylamine fragments, as demonstrated for analogous saturated heterocyclic amine series [2]. Researchers prioritizing LSD1 programs requiring both covalent target engagement and oral bioavailability should select this compound over non‑fluorinated or saturated analogs that lack one or both of these properties.

CuAAC‑Based Fragment Library Construction for Fluorinated, Three‑Dimensional Chemical Space Exploration

The terminal alkyne enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for rapid diversification of the difluorocyclobutyl core into triazole‑containing compound libraries. The 3,3‑difluorocyclobutyl group provides a unique three‑dimensional exit vector geometry distinct from the more common 2,2‑diffuoro isomer, as demonstrated by X‑ray crystallographic exit vector analysis [3]. This structural differentiation is valuable for fragment‑based drug discovery campaigns that require novel, patent‑free chemical space with favorable physicochemical properties (moderate logP, reduced amine basicity, low molecular weight). The hydrochloride salt form further simplifies handling, weighing, and dissolution in aqueous reaction media.

MAO‑B Inhibitor Candidate with Reduced Dopaminergic Potentiation Risk via pKa‑Tuned Brain Penetration

The propargylamine group is a privileged pharmacophore for irreversible MAO‑B inhibition (e.g., rasagiline, selegiline). The reduced amine pKa (predicted 8.0–8.7 vs. 10.5 for non‑fluorinated cyclobutyl‑propargylamines) decreases the ionized fraction at blood–brain barrier pH, potentially improving CNS penetration [4]. Furthermore, the difluorocyclobutyl motif blocks CYP‑mediated ring oxidation that contributes to variable pharmacokinetics in first‑generation propargylamine MAO inhibitors. This compound is therefore a strategic intermediate for medicinal chemists designing next‑generation MAO‑B inhibitors with improved brain exposure and reduced metabolic liability.

Bifunctional Probe Synthesis for Chemical Biology Target Engagement Studies

The orthogonal reactivity of the primary amine (for amide coupling, reductive amination, or sulfonamide formation) and the terminal alkyne (for CuAAC conjugation to azide‑functionalized fluorophores, biotin, or affinity resins) positions this compound as a versatile bifunctional linker for chemical biology. The 3,3‑difluorocyclobutyl core provides a rigid, non‑planar spacer that can orient the two functional groups at a defined angle, as informed by exit vector analysis [3]. This is particularly relevant for designing activity‑based protein profiling (ABPP) probes targeting flavin‑dependent amine oxidases, where the propargylamine moiety serves as both a covalent warhead and a click handle for downstream detection.

Quote Request

Request a Quote for 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.